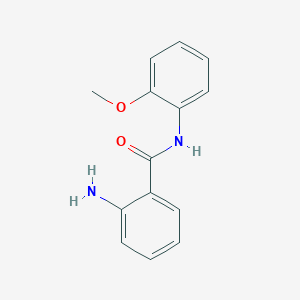

2-amino-N-(2-methoxyphenyl)benzamide

Übersicht

Beschreibung

2-amino-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group and a methoxyphenyl group attached to the benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyphenyl)benzamide typically involves the condensation of 2-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines. This process often employs catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth, and ultrasonic irradiation to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the methoxy group can lead to various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate:

2-amino-N-(2-methoxyphenyl)benzamide serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the construction of various benzamide derivatives, which are essential for developing new materials and pharmaceuticals.

Reactivity:

The compound can undergo several chemical reactions, including:

- Acylation : It can react with acyl chlorides to form amides.

- Substitution Reactions : The amino group can be substituted to create various derivatives with enhanced properties.

Biological Applications

Antimicrobial Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative was found to be more potent than standard drugs against Aspergillus fumigatus, indicating its potential as an antifungal agent .

Antioxidant Properties:

Research has shown that this compound possesses antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutics aimed at combating diseases linked to oxidative damage .

Medicinal Applications

Therapeutic Potential:

The benzamide derivatives, including this compound, are being investigated for their potential therapeutic effects. They have shown promise in:

- Anti-inflammatory Treatments : Some studies suggest that these compounds may inhibit inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome .

- Cancer Therapy : Certain derivatives are being evaluated for their efficacy in treating neoplastic diseases, showcasing their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A series of this compound derivatives were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. The results indicated that specific derivatives exhibited excellent activity against Aspergillus fumigatus and moderate activity against other strains. This study highlights the compound's potential in developing new antimicrobial agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound derivatives with specific biological targets involved in inflammatory responses. These studies provide insights into the structure-activity relationship (SAR) of these compounds and their potential as therapeutic agents .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Pathway | Potency Level |

|---|---|---|---|

| This compound | Antifungal | Aspergillus fumigatus | Higher than Clotrimazole |

| 4-fluoro derivative | Antibacterial | Various Gram-positive bacteria | Moderate |

| 6-nitrophenylsulfonyl derivative | HIV-1 Vif Inhibitor | HIV-1 Virus | High |

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(4-methoxyphenyl)benzamide

- 2-amino-N-(2,4-dichloro-5-methoxyphenyl)benzamide

- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

2-amino-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Biologische Aktivität

2-Amino-N-(2-methoxyphenyl)benzamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 192.22 g/mol

- Structure : The compound features an amino group at the 2-position and a methoxy group at the 2-position of the phenyl ring, contributing to its unique properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further elucidation is required to fully understand its mode of action .

Antiviral Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their antiviral properties against HIV-1. The most promising derivatives exhibited EC values ranging from 4.62 to 9.81 µM, indicating potent antiviral activity with low cytotoxicity in human cell lines . This suggests significant potential for the development of antiviral therapies based on this scaffold.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that modifications to the benzamide structure could enhance antibacterial potency, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antiviral Development

In a study focusing on HIV-1 inhibition, researchers synthesized a series of derivatives based on this compound. The findings demonstrated that specific modifications led to improved antiviral activity, paving the way for future drug development targeting viral infections .

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESKUPCSIUQXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355067 | |

| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70083-21-5 | |

| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.